molecular formula C20H26N4OS B4303199 2-AMINO-4-[5-(TERT-BUTYL)-2-THIENYL]-1-(DIMETHYLAMINO)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

2-AMINO-4-[5-(TERT-BUTYL)-2-THIENYL]-1-(DIMETHYLAMINO)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B4303199
M. Wt: 370.5 g/mol
InChI Key: DVJQWWQVHJBJJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-AMINO-4-[5-(TERT-BUTYL)-2-THIENYL]-1-(DIMETHYLAMINO)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that includes a quinoline core, a thienyl group, and various functional groups

Preparation Methods

The synthesis of 2-AMINO-4-[5-(TERT-BUTYL)-2-THIENYL]-1-(DIMETHYLAMINO)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a Suzuki coupling reaction, where a thienyl boronic acid reacts with a halogenated quinoline derivative.

    Functional Group Modifications:

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

2-AMINO-4-[5-(TERT-BUTYL)-2-THIENYL]-1-(DIMETHYLAMINO)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

2-AMINO-4-[5-(TERT-BUTYL)-2-THIENYL]-1-(DIMETHYLAMINO)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-cancer, anti-inflammatory, and antimicrobial drugs.

    Materials Science: It is explored for its use in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-AMINO-4-[5-(TERT-BUTYL)-2-THIENYL]-1-(DIMETHYLAMINO)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and proteins involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

2-AMINO-4-[5-(TERT-BUTYL)-2-THIENYL]-1-(DIMETHYLAMINO)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can be compared with similar compounds such as:

    2-amino-4-(5-tert-butyl-2-thienyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: This compound has a chromene core instead of a quinoline core.

    2-amino-4-(5-tert-butyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile: This compound features a cyclohepta[b]pyridine core.

Properties

IUPAC Name

2-amino-4-(5-tert-butylthiophen-2-yl)-1-(dimethylamino)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4OS/c1-20(2,3)16-10-9-15(26-16)17-12(11-21)19(22)24(23(4)5)13-7-6-8-14(25)18(13)17/h9-10,17H,6-8,22H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJQWWQVHJBJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CCC3)N(C)C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-AMINO-4-[5-(TERT-BUTYL)-2-THIENYL]-1-(DIMETHYLAMINO)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 2
2-AMINO-4-[5-(TERT-BUTYL)-2-THIENYL]-1-(DIMETHYLAMINO)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 3
2-AMINO-4-[5-(TERT-BUTYL)-2-THIENYL]-1-(DIMETHYLAMINO)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 4
2-AMINO-4-[5-(TERT-BUTYL)-2-THIENYL]-1-(DIMETHYLAMINO)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 5
2-AMINO-4-[5-(TERT-BUTYL)-2-THIENYL]-1-(DIMETHYLAMINO)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 6
2-AMINO-4-[5-(TERT-BUTYL)-2-THIENYL]-1-(DIMETHYLAMINO)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.